Pomalidomide-5'-C6-OH is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. The molecular formula of pomalidomide-5'-C6-OH is with a molecular weight of approximately 373.4 g/mol . This compound has garnered attention in scientific research due to its potential applications in treating hematological malignancies, particularly multiple myeloma.
Pomalidomide-5'-C6-OH is classified as an immunomodulatory drug, similar to its parent compound, pomalidomide. It is synthesized through chemical modification processes that enhance its therapeutic efficacy and specificity against certain cellular targets involved in cancer progression . The compound's structure allows it to interact with specific proteins in the ubiquitin-proteasome pathway, a critical mechanism in cellular regulation and cancer biology.
The synthesis of pomalidomide-5'-C6-OH involves several key steps:
Recent research has focused on optimizing reaction conditions to improve yields. For instance, using secondary amines instead of primary amines has been shown to consistently provide higher yields in the synthesis of pomalidomide derivatives .
The molecular structure of pomalidomide-5'-C6-OH features a phthalimide core with several functional groups that contribute to its biological activity. Key structural elements include:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its pharmacological properties .
Pomalidomide-5'-C6-OH can undergo various chemical reactions:
Reactions typically utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and pH levels are maintained to ensure high yields and purity during these processes.
Pomalidomide-5'-C6-OH operates through several mechanisms:
These mechanisms highlight the compound's potential as a therapeutic agent in oncology.
Pomalidomide-5'-C6-OH exhibits several notable physical properties:
The chemical properties include:
Pomalidomide-5'-C6-OH has several scientific applications:
Pomalidomide-5'-C6-OH functions as a specialized E3 ubiquitin ligase recruiter by exploiting the well-characterized molecular interface between immunomodulatory drugs (IMiDs) and cereblon (CRBN). The compound's core contains a phthalimide-glutarimide scaffold that binds CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400 in humans), a hydrophobic cavity critical for induced neosubstrate degradation [1] [9]. X-ray crystallography reveals that the glutarimide moiety inserts deep into this pocket, forming hydrogen bonds with His378 and a water-mediated network with Tyr384, while the isoindolinone ring remains solvent-exposed [1] [7]. This binding reshapes CRBN’s surface, creating a neo-interface that facilitates recruitment of non-native substrates like IKZF1/3 or CK1α for ubiquitination [1] [2].
The stereochemistry at the C4 position of the glutarimide ring dictates binding efficacy. (S)-configured derivatives (including Pomalidomide-5'-C6-OH) exhibit ~10-fold stronger CRBN affinity than (R)-counterparts due to optimized van der Waals contacts with Trp386 and reduced steric clash [9]. Deuterium-stabilized enantiomer studies confirm that (S)-thalidomide analogues induce significantly more efficient ternary complex formation and substrate degradation [9].
Table 1: Key CRBN Binding Interactions of Pomalidomide Derivatives
| Structural Element | Binding Site Residues | Interaction Type | Functional Consequence |
|---|---|---|---|
| Glutarimide carbonyl | His378, Tyr384 | H-bonding | Anchors ligand in tri-Trp pocket |
| C4 chiral center | Trp386, Trp400 | Van der Waals | (S)-configuration enhances affinity |
| Phthalimide ring | Trp380, Trp386 | π-stacking | Positions linker for solvent exposure |
| 5'-OH group | Water network, Gly381 | H-bonding | Stabilizes β-hairpin conformation |
The 5'-hydroxyl group on the phthalimide ring is a strategic modification that enhances ternary complex stability. Crystallographic studies of analogous 5-hydroxythalidomide demonstrate that the hydroxyl group forms a hydrogen bond with backbone carbonyls in CRBN’s β-hairpin loop (e.g., Gly381), subtly altering the protein’s surface topology [7]. This increases the binding interface complementarity for specific neosubstrates like SALL4, a zinc-finger transcription factor linked to thalidomide teratogenicity [7]. For Pomalidomide-5'-C6-OH, this hydroxyl group acts as a chemical handle for linker attachment while potentially contributing to CRBN-neosubstrate "molecular glue" effects.
The hexyl (C6) linker serves as a critical spatial modulator:
Biophysical studies show that PROTACs incorporating this building block achieve higher cooperativity factors (α >10) due to synergistic enhancement of CRBN–target protein interactions when the linker length matches the spatial separation of ligand-binding epitopes [2] [6].
Pomalidomide-5'-C6-OH occupies a strategic niche among CRBN-recruiting ligands due to its balanced degradation efficiency and synthetic tractability. Key differentiators include:
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0